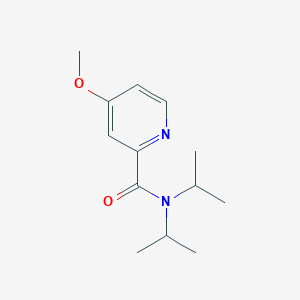

N,N-Diisopropyl-4-methoxypicolinamide

Description

Properties

IUPAC Name |

4-methoxy-N,N-di(propan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)15(10(3)4)13(16)12-8-11(17-5)6-7-14-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZFQIMLQYBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Chlorination : Treat 4-methoxypicolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

- Amidation : React the acid chloride with diisopropylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C.

Data Table: Acid Chloride Route

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Chlorination | SOCl₂, DMF, reflux, 2 h | 85–90% | >95% | |

| Amidation | Diisopropylamine, THF, 0°C, 5 h | 75–80% | 90–92% |

Coupling Agent-Mediated Amidation

Direct coupling of 4-methoxypicolinic acid with diisopropylamine using carbodiimide or uronium-based reagents.

Key Steps:

- Activation : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-Diisopropylethylamine) in DMF.

- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Data Table: Coupling Agent Route

| Parameter | Details | Yield | Purity | Source |

|---|---|---|---|---|

| Activation | HATU, DIPEA, DMF, RT, 30 min | 80–85% | >95% | |

| Purification | Column chromatography (SiO₂) | 75% | 98% |

Optimization of Reaction Conditions

Critical factors influencing yield and selectivity:

- Temperature Control : Amidation at 0–5°C minimizes side reactions (e.g., over-chlorination).

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity of intermediates.

- Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid Chloride | High scalability, cost-effective | Moisture-sensitive steps | 75–90% |

| Coupling Agent | Mild conditions, high purity | Expensive reagents | 75–85% |

Notes:

- Purification : Recrystallization from toluene or ethyl acetate/hexane mixtures improves crystallinity.

- Analytical Validation : Confirm structure via ¹H-NMR (δ 1.2–1.4 ppm for diisopropyl CH₃ groups) and LC-MS (expected [M+H]⁺ = 265.2).

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-4-methoxypicolinamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

Oxidation: Formation of 4-methoxypicolinic acid.

Reduction: Formation of N,N-diisopropyl-4-methoxyaniline.

Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

DIPM has been investigated for its role as a pharmacological agent due to its interaction with various biological targets. Notably, it has been studied as a GPR88 agonist. GPR88 is an orphan G protein-coupled receptor implicated in neurological disorders, including addiction and mood disorders. Research indicates that compounds similar to DIPM can modulate GPR88 signaling pathways, offering potential therapeutic avenues for treating conditions such as alcohol dependence .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the efficacy of DIPM-related compounds. By modifying the substituents on the picolinamide structure, researchers have identified key structural features that enhance receptor binding and biological activity. For instance, variations in the alkoxy and amide groups have shown significant effects on potency and selectivity for GPR88 .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of DIPM is essential for evaluating its therapeutic potential. Studies have indicated that modifications to the compound can influence its brain permeability and metabolic stability. This information is crucial for developing effective drug formulations that can reach therapeutic concentrations in the central nervous system .

Potential Therapeutic Uses

The exploration of DIPM extends beyond GPR88 modulation. Preliminary findings suggest its utility in treating hereditary angioedema due to its ability to stabilize certain biological pathways related to inflammation and vascular permeability . This highlights the compound's versatility in addressing various medical conditions.

Case Study 1: GPR88 Agonism

In a study focusing on DIPM derivatives, researchers synthesized several analogs to evaluate their potency as GPR88 agonists. The findings demonstrated that certain modifications led to enhanced binding affinity and functional activity in vitro, suggesting a promising direction for future drug development targeting neuropsychiatric disorders .

Case Study 2: Pharmacokinetic Evaluation

Another study investigated the pharmacokinetic properties of DIPM in animal models. Results indicated that specific structural changes improved bioavailability and reduced clearance rates, thereby increasing the compound's overall efficacy as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-4-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The methoxy and diisopropyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Substituent Analysis

| Compound Name | CAS Number | Substituent (Position 4) | Amide Substituents | Key Features |

|---|---|---|---|---|

| N,N-Diisopropyl-4-methoxypicolinamide | 446019-94-9 | Methoxy (-OMe) | Diisopropyl | Electron-donating group; high steric bulk |

| 4-Chloro-N,N-diisopropylpicolinamide | Not provided† | Chloro (-Cl) | Diisopropyl | Electron-withdrawing group; reactive site |

| 4-Chloro-N-phenylpicolinamide | Not provided† | Chloro (-Cl) | Phenyl | Planar aromatic group; moderate bulk |

| N-[(4-Methoxyphenyl)methyl]picolinamide | 77250-70-5 | Methoxy (-OMe) | Benzyl (4-methoxy) | Extended conjugation; polar substituent |

Physicochemical Properties

- However, the diisopropyl groups introduce lipophilicity, which may dominate solubility behavior .

- Reactivity : The chloro substituent in analogs like 4-Chloro-N,N-diisopropylpicolinamide offers a reactive site for nucleophilic substitution, whereas the methoxy group in the target compound is less reactive under similar conditions .

- Thermal Stability : Steric hindrance from diisopropyl groups may reduce crystallization tendencies compared to phenyl-substituted analogs .

Research Findings and Trends

Biological Activity

N,N-Diisopropyl-4-methoxypicolinamide (also known as DIMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

- CAS Number : 284462-37-9

The compound contains a picolinamide moiety, which is known to influence its biological activity through interactions with various biological targets.

Antibacterial Activity

Research has indicated that derivatives of picolinamides, including DIMP, exhibit significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Bacillus subtilis | High |

| Mycobacterium smegmatis | Significant |

These findings suggest that DIMP may serve as a lead compound for developing new antibacterial agents.

Anti-inflammatory Effects

DIMP has also been evaluated for its anti-inflammatory properties. A study assessed its impact on inflammatory markers in cell cultures. The results indicated that DIMP reduced levels of nitric oxide (NO) and pro-inflammatory cytokines, demonstrating comparable efficacy to established anti-inflammatory agents like curcumin.

Structure-Activity Relationship (SAR)

Understanding the SAR of DIMP is crucial for optimizing its biological activity. Modifications to the picolinamide structure can enhance potency and selectivity. For instance:

- Isopropyl Substitution : The presence of isopropyl groups has been linked to increased lipophilicity, potentially improving membrane permeability and bioavailability.

- Methoxy Group : The methoxy substituent may enhance interactions with specific biological targets, contributing to the compound's overall efficacy.

Case Studies

Several case studies have highlighted the potential applications of DIMP in therapeutic contexts:

- Antibacterial Screening : In a series of experiments, DIMP was tested alongside other picolinamide derivatives against resistant strains of bacteria. Results showed that certain modifications led to improved antibacterial activity, paving the way for novel antibiotic development.

- Anti-inflammatory Research : A controlled study involved administering DIMP to models of induced inflammation. The compound significantly decreased inflammatory responses, suggesting its potential use in treating inflammatory diseases.

- Cytotoxicity Assessments : Evaluations of DIMP's cytotoxic effects on cancer cell lines revealed low toxicity levels at therapeutic concentrations, indicating a favorable safety profile for further development.

Q & A

Q. What are the standard synthetic routes for N,N-Diisopropyl-4-methoxypicolinamide, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous picolinamide derivatives are prepared by refluxing chlorobenzene with substituted phenols (e.g., 2-fluoro-4-nitrophenol) in the presence of a base (e.g., K₂CO₃) for extended periods (~30 hours). Post-synthesis, purification involves recrystallization (ethanol is common) and washing with saturated carbonate solutions to remove unreacted reagents .

- Validation :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton and carbon-13 NMR to verify substituent positions (e.g., methoxy and isopropyl groups).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical for research-grade compounds) .

- Mass Spectrometry (MS) : Use LC-MS or HRMS to confirm molecular weight and fragmentation patterns .

Q. How is the molecular structure of this compound characterized in academic studies?

- Methodological Answer : Structural elucidation combines spectroscopic and computational techniques:

- X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).

- Computational Modeling : Use Gaussian 09 or similar software for geometry optimization and electrostatic potential mapping to predict reactive sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.

- Storage : Keep in airtight containers away from heat/ignition sources (per GHS guidelines) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps in substitution reactions. For example, model the activation energy for methoxy group introduction at the 4-position of the pyridine ring .

- Solvent Effects : Simulate solvation-free energies (e.g., using SMD models) to select solvents that stabilize intermediates (e.g., chlorobenzene vs. THF) .

- Catalyst Design : Study palladium-catalyzed cross-coupling reactions (e.g., decarboxylative coupling) by analyzing ligand-metal interactions (e.g., phosphine ligands) .

Q. What strategies resolve contradictions in reported yields of this compound across synthetic studies?

- Methodological Answer :

- Controlled Replication : Systematically vary parameters (temperature, stoichiometry, solvent polarity) to isolate critical variables. For instance, extended reflux times (>30 hours) may improve yields but risk side reactions .

- Byproduct Analysis : Use tandem MS/MS to identify impurities (e.g., dealkylated products) and adjust protecting groups (e.g., tert-butyl vs. isopropyl).

- DoE (Design of Experiments) : Apply factorial design to optimize multi-variable systems (e.g., catalyst loading, base strength) .

Q. How can this compound serve as a pharmacophore in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the methoxy or isopropyl groups to enhance binding affinity. For example, fluorination of the methoxy group may improve metabolic stability .

- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors. Validate via enzymatic assays (e.g., IC₅₀ measurements) .

- Proteomics : Employ surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify binding kinetics with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.